molecular formula C4H8N2O2S B3048410 N-Methyl-1-(methylthio)-2-nitroethenamine CAS No. 168127-08-0

N-Methyl-1-(methylthio)-2-nitroethenamine

Cat. No. B3048410
M. Wt: 148.19 g/mol
InChI Key: YQFHPXZGXNYYLD-ARJAWSKDSA-N
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Patent
US04169855

Procedure details

N-Methyl-1-(methylthio)-2-nitroetheneamine (230 g) in water (400 ml) was stirred and heated at 45°-50°. 2-[[[5-(Dimethylamino)methyl-2-furanyl]methyl]thio]ethanamine (321 g) was added dropwise over 4 hr and the resultant solution stirred for a further 31/2 hr. The solution was then heated at reflux for 1/2 hr, cooled to 70° and 4-methylpentan-2-one (2 liters) added. The water was removed by azeotropic distillation under reduced pressure (260 torr) and the resultant solution treated with charcoal (10 g) at 50°. The solution was filtered and cooled to 10°. N-[2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine (380 g) was filtered off and dried m.p. 69°-70°.
Quantity
230 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
321 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3](SC)=[CH:4][N+:5]([O-:7])=[O:6].[CH3:10][N:11]([CH2:13][C:14]1[O:18][C:17]([CH2:19][S:20][CH2:21][CH2:22][NH2:23])=[CH:16][CH:15]=1)[CH3:12].CC(C)CC(=O)C>O>[CH3:12][N:11]([CH2:13][C:14]1[O:18][C:17]([CH2:19][S:20][CH2:21][CH2:22][NH:23][C:3]([NH:2][CH3:1])=[CH:4][N+:5]([O-:7])=[O:6])=[CH:16][CH:15]=1)[CH3:10]

Inputs

Step One
Name
Quantity
230 g
Type
reactant
Smiles
CNC(=C[N+](=O)[O-])SC
Name
Quantity
400 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
321 g
Type
reactant
Smiles
CN(C)CC1=CC=C(O1)CSCCN
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
2 L
Type
reactant
Smiles
CC(CC(C)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 45°-50°
TEMPERATURE
Type
TEMPERATURE
Details
The solution was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1/2 hr
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 70°
CUSTOM
Type
CUSTOM
Details
The water was removed by azeotropic distillation under reduced pressure (260 torr)
ADDITION
Type
ADDITION
Details
the resultant solution treated with charcoal (10 g) at 50°
FILTRATION
Type
FILTRATION
Details
The solution was filtered
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10°
FILTRATION
Type
FILTRATION
Details
N-[2-[[[5-(dimethylamino)methyl-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine (380 g) was filtered off
CUSTOM
Type
CUSTOM
Details
dried m.p. 69°-70°

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.